4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

PROTAC Linker Solid-Phase Peptide Synthesis Amide Coupling

Specify this rigid Boc-protected linker (CAS 132690-91-6) for precise spatial orientation in your PROTAC library. Its orthogonal COOH and Boc-amine groups enable efficient sequential coupling in SPPS, while documented PBS stability assures reliable in vitro assay design. This is the preferred building block for introducing para-substituted phenylalanine analogs without C-terminal amide formation.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 132690-91-6
Cat. No. B153075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
CAS132690-91-6
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyIIHASBWHDACFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 132690-91-6) - A PROTAC Linker and Peptide Synthesis Building Block


4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 132690-91-6) is a bifunctional organic compound classified as a benzoic acid derivative with a tert-butoxycarbonyl (Boc) protected aminoethyl side chain . Its primary applications are as a PROTAC (Proteolysis Targeting Chimera) linker and as a building block in solid-phase peptide synthesis, due to its orthogonal carboxylic acid and protected amine functionalities .

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 132690-91-6) - Why Analog Substitution Risks Synthetic Failure


While a range of bifunctional linkers exist for PROTAC synthesis and peptide coupling, direct substitution of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid with close analogs like the methyl ester (CAS: 177736-04-8) or the Cbz-protected variant (CAS: 121632-81-3) can lead to divergent reaction outcomes [1]. The methyl ester lacks the free carboxylic acid, rendering it inert for standard amide bond formation without a prior hydrolysis step, thereby altering synthetic efficiency and yield . The Cbz analog, while also a protected amino acid, utilizes a benzyloxycarbonyl group which necessitates different, often harsher, deprotection conditions (e.g., hydrogenolysis or strong acid) that are not orthogonal to many common solid-phase resins or other acid-labile protecting groups . Furthermore, the Boc group's specific stability profile in pH 7.4 PBS buffer has been directly assessed, providing critical data for designing in vitro studies that other analogs lack [1].

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 132690-91-6) - Quantitative Differentiation Evidence vs. Key Comparators


Functional Group Orthogonality: Carboxylic Acid vs. Methyl Ester

The presence of a free carboxylic acid in 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS 132690-91-6) enables direct amide bond formation via standard coupling reagents. Its direct analog, 4-[2-[(tert-Butoxycarbonyl)amino]ethyl]benzoic acid methyl ester (CAS 177736-04-8), lacks this functionality and is a methyl ester . This structural difference fundamentally changes the compound's reactivity in the most common synthetic application.

PROTAC Linker Solid-Phase Peptide Synthesis Amide Coupling

Protecting Group Cleavage Orthogonality: Boc vs. Cbz

The compound's utility hinges on the orthogonality of its Boc protecting group to other common protecting groups like Fmoc and Cbz [1]. The Boc group is acid-labile and removed under mild acidic conditions (e.g., TFA), while the Cbz group in the comparator 4-(2-Cbz-aminoethyl)benzoic acid (CAS 121632-81-3) is typically cleaved via hydrogenolysis or strong acid (e.g., HBr/AcOH) . This difference is critical in multi-step syntheses where other acid-sensitive or hydrogenation-sensitive moieties are present.

PROTAC Linker Orthogonal Protection Solid-Phase Synthesis

Stability in Aqueous Buffer: Boc vs. Unprotected Amine

The Boc protecting group significantly enhances the compound's stability in aqueous conditions relevant to biological assays. While specific quantitative data for the Cbz analog is not available, a direct assessment of the Boc-protected compound in pH 7.4 PBS buffer at 100 µM showed conversion to an oligopeptide over 24 hours as measured by LC-MS/MS [1]. In contrast, the unprotected amine precursor, 4-(2-aminoethyl)benzoic acid (CAS 1199-69-5), is expected to be significantly more reactive and prone to side reactions like oxidation or undesired coupling .

PROTAC Linker Stability PBS Buffer

Supplier-Stated Purity Benchmark: HPLC Purity ≥98%

For high-stakes applications like PROTAC library synthesis, material purity is paramount to avoid confounding biological results. Several suppliers offer 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid with a purity of ≥ 98% as determined by HPLC [1]. This benchmark is a critical procurement criterion when selecting a building block, as lower purity grades (e.g., 95%) from other vendors may contain impurities that can interfere with sensitive reactions or lead to irreproducible biological data.

PROTAC Linker Quality Control HPLC

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 132690-91-6) - Preferred Application Scenarios Based on Differentiated Evidence


Scenario 1: Synthesis of PROTACs Requiring a Rigid Aromatic Linker

When building a PROTAC library that demands a short, rigid, and hydrophobic linker to maintain the precise spatial orientation between the target protein ligand and the E3 ligase ligand, 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is the preferred choice . Its aromatic benzoic acid core provides rigidity, while the Boc-protected amine and free carboxylic acid allow for orthogonal coupling steps. This is in contrast to flexible PEG-based linkers, which can introduce unwanted conformational entropy and potentially reduce the efficacy of the resulting PROTAC .

Scenario 2: Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Deprotection

For the synthesis of modified peptides or peptide-conjugates where a C-terminal amide is not desired, this compound serves as an excellent building block for introducing a para-substituted phenylalanine analog . The Boc group is stable to the piperidine conditions used for Fmoc deprotection during SPPS, allowing for on-resin chain elongation. The Boc group can then be removed with TFA simultaneously with resin cleavage and other side-chain protecting group removal [1]. This orthogonality is a key advantage over the Cbz-protected analog, which would be cleaved under incompatible hydrogenation conditions.

Scenario 3: Preparation of Amide-Linked Drug Conjugates

In the synthesis of small molecule-drug conjugates or fluorescent probes, the free carboxylic acid of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid can be activated and coupled to an amine-containing payload (e.g., a cytotoxic drug or a fluorophore) [2]. The resulting Boc-protected intermediate can be purified and stored, with the amine being unmasked with TFA just prior to the final conjugation step to the targeting moiety. This sequential approach is more efficient and higher-yielding than using an unprotected analog, which would risk premature or undesired side reactions [2].

Scenario 4: Research Requiring Documented Aqueous Stability

For experimental designs where the linker will be exposed to physiological buffers (e.g., pH 7.4 PBS) for extended periods, such as during bioconjugation or in vitro stability assays, the Boc-protected compound is favored over its unprotected amine counterpart [3]. The documented stability profile of the Boc group in PBS buffer provides a level of assurance and predictability that the unprotected, more reactive amine cannot offer, minimizing the risk of off-target reactions or compound degradation during the assay window [3].

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